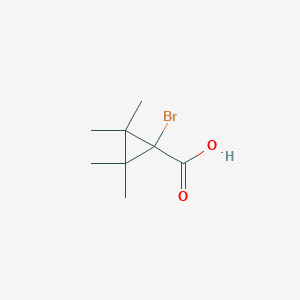
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions. For example, treatment with sodium hydroxide can lead to the formation of the corresponding alcohol.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For instance, the carboxylic acid group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its cyclopropane ring provides rigidity to the molecular structure, which can enhance binding affinity and selectivity.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid depends on its specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In medicinal chemistry, the compound’s cyclopropane ring can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
1-Iodo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13BrO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
InChI Key |
SORXNBIERLSHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C(=O)O)Br)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
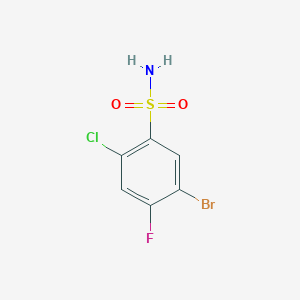
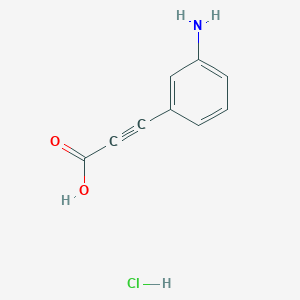
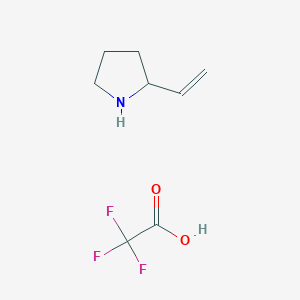
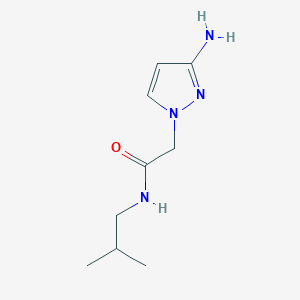
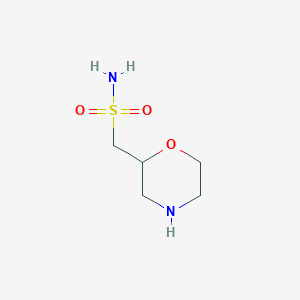
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

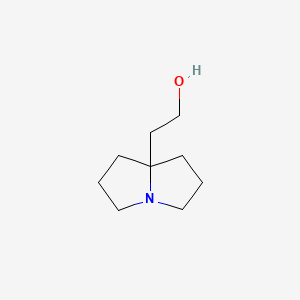
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)

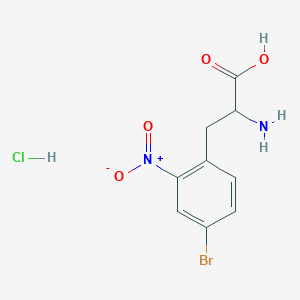

![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
